molecular formula C13H10BrN3O2 B6040633 5-bromo-N'-(4-hydroxybenzylidene)nicotinohydrazide

5-bromo-N'-(4-hydroxybenzylidene)nicotinohydrazide

Cat. No. B6040633
M. Wt: 320.14 g/mol
InChI Key: QEHHWMVKBHDUFX-SOFYXZRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N'-(4-hydroxybenzylidene)nicotinohydrazide, also known as BH-NH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BH-NH is a hydrazide derivative of nicotinic acid, a compound that is involved in several biological processes.

Scientific Research Applications

5-bromo-N'-(4-hydroxybenzylidene)nicotinohydrazide has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. 5-bromo-N'-(4-hydroxybenzylidene)nicotinohydrazide has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been evaluated for its potential use as a therapeutic agent for the treatment of several diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.

Mechanism of Action

5-bromo-N'-(4-hydroxybenzylidene)nicotinohydrazide exerts its biological effects through various mechanisms of action, including the inhibition of oxidative stress, the modulation of inflammatory pathways, and the regulation of cell signaling pathways. 5-bromo-N'-(4-hydroxybenzylidene)nicotinohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects:
5-bromo-N'-(4-hydroxybenzylidene)nicotinohydrazide has been shown to have several biochemical and physiological effects. It has been reported to reduce oxidative stress, decrease inflammation, and inhibit cancer cell growth. 5-bromo-N'-(4-hydroxybenzylidene)nicotinohydrazide has also been shown to improve glucose tolerance and insulin sensitivity, indicating its potential use in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

5-bromo-N'-(4-hydroxybenzylidene)nicotinohydrazide has several advantages for lab experiments, including its simple synthesis method, high yield, and potential applications in various scientific research fields. However, 5-bromo-N'-(4-hydroxybenzylidene)nicotinohydrazide also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 5-bromo-N'-(4-hydroxybenzylidene)nicotinohydrazide. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as a therapeutic agent for the treatment of cancer. Additionally, further research is needed to evaluate the safety and toxicity of 5-bromo-N'-(4-hydroxybenzylidene)nicotinohydrazide, as well as its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

5-bromo-N'-(4-hydroxybenzylidene)nicotinohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 5-bromo-2-hydroxynicotinaldehyde with 4-hydroxybenzohydrazide in the presence of a base catalyst. The reaction yields 5-bromo-N'-(4-hydroxybenzylidene)nicotinohydrazide as a yellow solid with a high yield of up to 90%.

properties

IUPAC Name

5-bromo-N-[(Z)-(4-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2/c14-11-5-10(7-15-8-11)13(19)17-16-6-9-1-3-12(18)4-2-9/h1-8,18H,(H,17,19)/b16-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHHWMVKBHDUFX-SOFYXZRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC(=CN=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N\NC(=O)C2=CC(=CN=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.